molecular formula C22H20N4O6S B2892602 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 899983-05-2

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer B2892602
CAS-Nummer: 899983-05-2
Molekulargewicht: 468.48
InChI-Schlüssel: ZBQMJCMVVNAZRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H20N4O6S and its molecular weight is 468.48. The purity is usually 95%.
BenchChem offers high-quality 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiplasmodial Activity

Research involving derivatives similar to 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has shown promising results in the fight against malaria. Specifically, derivatives have been synthesized and tested for their effectiveness against different strains of Plasmodium falciparum, revealing significant antiplasmodial activities. These studies suggest that the structural attributes of such compounds, particularly the nature of the acyl moiety and the substitution pattern on the phenyl ring, are critical for their activity and selectivity against malaria parasites. This highlights the compound's potential in developing novel antimalarial agents (Hermann et al., 2021).

Antibacterial Properties

The synthesis and evaluation of compounds bearing the 1,3,4-oxadiazole ring, which is structurally related to the query compound, have demonstrated significant antibacterial activity. These compounds were tested against various bacterial strains, indicating their potential as scaffolds for the development of new antibacterial agents. Such research underscores the versatility of the oxadiazole ring in medicinal chemistry, offering pathways to novel therapeutics (А. А. Aghekyan et al., 2020).

Anticancer Activity

The exploration of 1,3,4-oxadiazol-2-yl)benzamide derivatives in cancer research has yielded compounds with notable anticancer properties. Through a series of synthesis and characterization steps, derivatives have been evaluated across various cancer cell lines, including breast, lung, and colon cancer models. The results from these studies provide a foundation for further investigation into the therapeutic potential of such compounds in oncology, highlighting the importance of structural modifications to enhance activity and selectivity against cancer cells (Ravinaik et al., 2021).

Antidiabetic Screening

Research on dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety has unveiled their potential in addressing diabetes through in vitro antidiabetic screening. These studies involve the synthesis of novel compounds followed by evaluation using the α-amylase inhibition assay, offering insights into their mechanism of action and therapeutic prospects in diabetes management (Lalpara et al., 2021).

Eigenschaften

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c1-26(14-18-4-3-13-31-18)33(28,29)19-11-7-15(8-12-19)20(27)23-22-25-24-21(32-22)16-5-9-17(30-2)10-6-16/h3-13H,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQMJCMVVNAZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.